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2-(4-Chlorophenyl)-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound with a complex structure that includes a chlorophenyl group, an oxoethyl group, and a methylthio nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. For instance, the reaction of 4-chlorobenzoyl chloride with methylthio nicotinic acid in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. For instance, it may act as an inhibitor of enzymes involved in oxidative stress or inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-Aminothiazole derivatives
- Benzo[d]thiazole-2-thiol derivatives
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-(4-Chlorophenyl)-2-oxoethyl 2-(methylthio)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group, an oxoethyl moiety, and a methylthio group attached to a nicotinic acid derivative. Its chemical formula is C12H12ClN1O2S1, and it has been synthesized through various methods, which have been optimized for yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism appears to involve the disruption of microbial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer activity. In studies involving various cancer cell lines, it exhibited cytotoxic effects, with IC50 values indicating potent activity. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Table 2: Anticancer Activity Data
Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
HeLa (Cervical Cancer) | 5.0 | Apoptosis induction | |
MCF-7 (Breast Cancer) | 10.0 | Caspase activation | |
A549 (Lung Cancer) | 8.5 | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : The compound may bind to receptors that regulate apoptosis and cellular stress responses.
- Signaling Pathway Interference : It disrupts signaling cascades that promote tumor growth and microbial survival.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal demonstrated that the compound effectively reduced bacterial load in infected animal models, suggesting its potential as an antibiotic agent .
- In Vivo Anticancer Study : Another study evaluated the anticancer effects in vivo using xenograft models. The results indicated significant tumor reduction in treated groups compared to controls, reinforcing its potential as an anticancer drug .
- Toxicological Assessment : Preliminary toxicological evaluations showed that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .
Properties
Molecular Formula |
C15H12ClNO3S |
---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H12ClNO3S/c1-21-14-12(3-2-8-17-14)15(19)20-9-13(18)10-4-6-11(16)7-5-10/h2-8H,9H2,1H3 |
InChI Key |
UOHALFCPVUFIJR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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